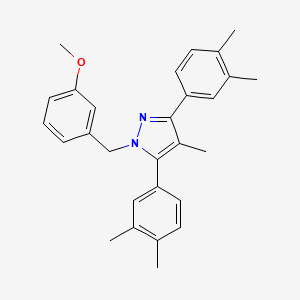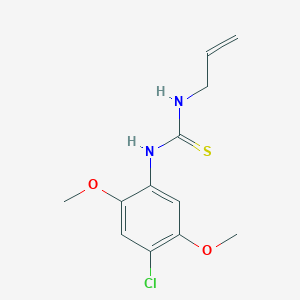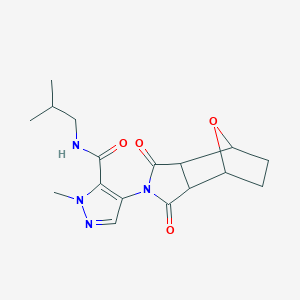![molecular formula C20H17ClN2O5 B10927386 (3aR,7aS)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10927386.png)
(3aR,7aS)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aR,7aS)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydro-1H-isoindole-1,3(2H)-dione core, substituted with a 4-chlorophenoxy and a 5-nitrophenyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The hexahydro-1H-isoindole-1,3(2H)-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid and an amine under acidic conditions.
Introduction of Substituents: The 4-chlorophenoxy and 5-nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(3aR,7aS)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3aR,7aS)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Examples include (3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione and (3aR,7aS)-2-[3-(4-bromophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione .
(3aR,7aS)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione: can be compared with other isoindole derivatives and phenoxy-substituted compounds.
Uniqueness
- The presence of both the 4-chlorophenoxy and 5-nitrophenyl groups in This compound imparts unique chemical properties, such as specific reactivity and binding affinity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H17ClN2O5 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
(3aS,7aR)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C20H17ClN2O5/c21-12-5-7-15(8-6-12)28-16-10-13(9-14(11-16)23(26)27)22-19(24)17-3-1-2-4-18(17)20(22)25/h5-11,17-18H,1-4H2/t17-,18+ |
InChI Key |
PWPBOHPTPWVGQG-HDICACEKSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=CC(=CC(=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC(=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10927305.png)
![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10927311.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10927318.png)


![(2E)-4-[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10927333.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927341.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927344.png)
![4-chloro-3,5-dimethyl-1-{[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole](/img/structure/B10927349.png)
![N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927350.png)


![N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927373.png)
![1-ethyl-N-(2-ethylphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927381.png)
